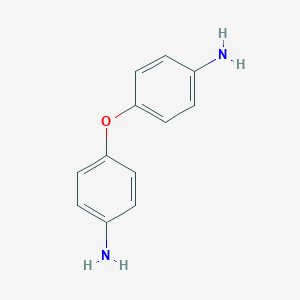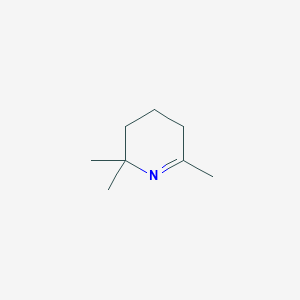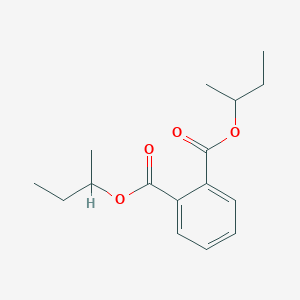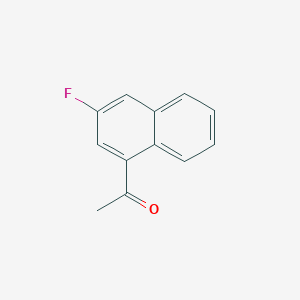
1-(3-Fluoronaphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoronaphthalen-1-yl)ethanone is a compound expected to exhibit intriguing physical and chemical properties due to the presence of a fluoro-substituted naphthalene ring and an ethanone group. This structure suggests potential applications in material science, organic electronics, and as intermediates in organic synthesis.
Synthesis Analysis
While specific synthesis details for 1-(3-Fluoronaphthalen-1-yl)ethanone are not directly available, related compounds such as 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone have been synthesized using click chemistry approaches, indicating that methods involving halogenated precursors and subsequent functionalization could be applicable (Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been thoroughly investigated using computational methods, such as Gaussian09, alongside experimental techniques. These studies, particularly on compounds with fluorophenyl and ethanone groups, highlight the importance of hyper-conjugative interactions and charge delocalization in determining molecular stability, as well as HOMO-LUMO analysis for understanding electronic properties (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of fluorinated compounds often centers around the electronegative fluorine atom, influencing reactions such as nucleophilic substitution. The carbonyl group in ethanone derivatives like 1-(3-Fluoronaphthalen-1-yl)ethanone is also a reactive site, capable of undergoing various organic reactions, including condensation and addition reactions.
Physical Properties Analysis
Physical properties, including thermal stability and crystal structure, are key for applications in materials science. For instance, the thermal and structural characterization of related fluorinated compounds has been conducted using techniques like TGA, DSC, and single crystal XRD, revealing insights into stability and molecular packing (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties of 1-(3-Fluoronaphthalen-1-yl)ethanone and related molecules can be inferred from molecular docking studies and functional group analysis. For example, studies on similar compounds have explored their potential inhibitory activity and role in nonlinear optics, suggesting that the fluoro-substituted phenyl group and the ketone functionality play crucial roles in these properties (Mary et al., 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
Research on compounds structurally similar to "1-(3-Fluoronaphthalen-1-yl)ethanone" focuses on the synthesis and characterization of novel organic molecules. For instance, studies have detailed the synthesis and biological evaluation of compounds derived from similar naphthalene structures, emphasizing the role of specific substituents in enhancing antimicrobial activities (Sherekar et al., 2022). Such research indicates the potential of "1-(3-Fluoronaphthalen-1-yl)ethanone" in developing new antimicrobial agents.
Biological Applications
Several studies have explored the biological applications of compounds related to "1-(3-Fluoronaphthalen-1-yl)ethanone." For example, compounds synthesized from related structures have been investigated for their cytotoxic properties and interactions with proteins, suggesting potential uses in drug discovery and understanding pharmacokinetics (Govindhan et al., 2017). The research illustrates the capacity of such compounds to serve as leads in the development of therapeutic agents.
Material Science and Optical Applications
Research has also delved into the solid-state fluorescence of compounds with twisted π-conjugated structures, including those with anthracene fluorophores, pointing to applications in material science and optical sensing (Dong et al., 2012). This area of study demonstrates the potential of "1-(3-Fluoronaphthalen-1-yl)ethanone" and similar compounds in developing new fluorescent materials for technological applications.
Analytical Chemistry and Forensic Science
The identification and structural elucidation of synthetic cannabinoids, including those with naphthalen-1-yl groups, underscore the importance of such compounds in forensic science (Moosmann et al., 2012). These studies highlight the analytical challenges and techniques involved in detecting new psychoactive substances, indicating the role of "1-(3-Fluoronaphthalen-1-yl)ethanone" in forensic analysis.
Propriétés
IUPAC Name |
1-(3-fluoronaphthalen-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLWXFHJXSZQQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC2=CC=CC=C21)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoronaphthalen-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)

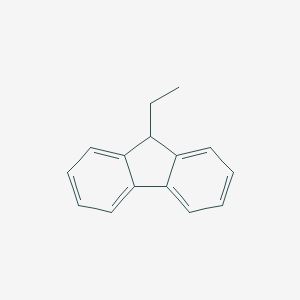
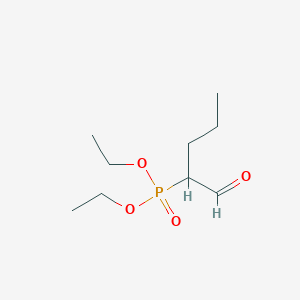
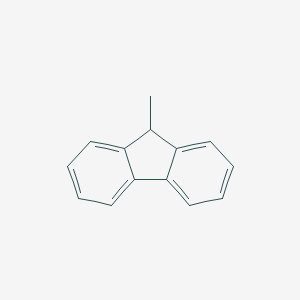
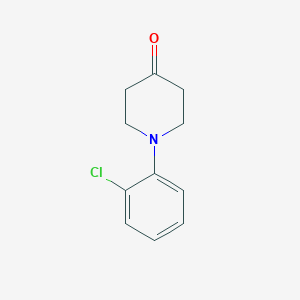
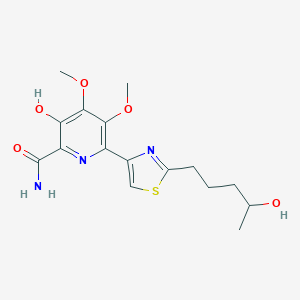
![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)
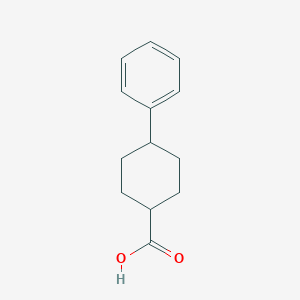

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
